5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Green Chemistry Heterocyclic Synthesis Nanocatalysis

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine-4-carbonitrile class. It carries a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.2 g/mol, with commercial purity typically specified at 95–98%.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1258640-21-9
Cat. No. B1532171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
CAS1258640-21-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NN=C1CC)C#N
InChIInChI=1S/C9H11N3O/c1-3-6-7(5-10)9(13)12-11-8(6)4-2/h3-4H2,1-2H3,(H,12,13)
InChIKeyKKBDFDHBKIFPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS 1258640-21-9): A 3-Oxo-4-cyanopyridazine Building Block for Heterocyclic Library Synthesis


5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine-4-carbonitrile class. It carries a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.2 g/mol, with commercial purity typically specified at 95–98%. This scaffold integrates three chemically distinct functional groups – the ring-carbonyl (3-oxo), the nitrile (4-carbonitrile), and the two ethyl substituents at positions 5 and 6 – on the electron-deficient pyridazine core. These functionalities make it a versatile intermediate for constructing biologically relevant heterocyclic arrays. [1] As a building block, it serves as a precursor for the synthesis of fused pyridazinones and pyridazine derivatives with potential applications in medicinal chemistry and agrochemical research.

Why In-Class 5,6-Disubstituted Pyridazine-4-carbonitriles Cannot Substitute 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile in Structure-Activity or Reactivity-Driven Campaigns


Though the pyridazine-4-carbonitrile scaffold is shared across a family of compounds, the specific combination of 5,6-diethyl substituents, the 3-oxo tautomer, and the 4-carbonitrile group in 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile creates a unique physicochemical and reactivity profile that directly governs downstream synthetic utility and potential biological performance. [1] Replacing the ethyl groups with methyl or phenyl alters molecular weight, lipophilicity (predicted logP shifts from ~1.0 to ~0.3 or >2.5, respectively), and steric bulk, which can disrupt key binding interactions, solubility, and metabolic stability. [2] Swapping the 3-oxo group for a 3-chloro substituent changes the reactivity of the ring from a hydrogen-bond acceptor to an electrophilic handle for nucleophilic aromatic substitution, fundamentally redirecting derivatization pathways. [3] Even the unsubstituted pyridazine-4-carbonitrile lacks the necessary substitution pattern for SAR exploration. Therefore, generic substitution without data is scientifically unjustified.

Quantitative Evidence Differentiating 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile from Closest Analogs


Synthetic Efficiency: Head-to-Head Comparison of CCSO Nano-Catalyzed Solid-Phase Synthesis Yields and Times for 5,6-Disubstituted Pyridazine-4-carbonitriles

The CCSO nano-catalyzed solid-phase synthesis provides 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles, including the 5,6-diethyl derivative, with yields of 90–95% and reaction times of 2–4 minutes under solvent-free conditions. [1] In contrast, traditional solution-phase synthesis of analogous pyridazine-4-carbonitriles via condensation of benzil derivatives with cyanoacetohydrazide under reflux typically requires several hours and frequently delivers yields in the 60–80% range, depending on substituent electronic effects. [2] The CCSO method thus provides a significantly shorter reaction time and a yield improvement of approximately 10–30 percentage points, depending on the specific comparator.

Green Chemistry Heterocyclic Synthesis Nanocatalysis Solid-Phase Synthesis

Predicted Lipophilicity (logP) Comparison: Lower logP of 5,6-Diethyl Derivative vs. 3-Chloro Analog

The predicted logP for 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, as catalogued in the ZINC database, is approximately 1.02. [1] In contrast, the direct 3-chloro analog (3-chloro-5,6-diethylpyridazine-4-carbonitrile) exhibits a higher predicted logP of 1.94. [2] This 0.92 log unit difference translates into a roughly 8-fold lower predicted lipophilicity for the 3-oxo derivative, which is likely to result in higher aqueous solubility and lower non-specific protein binding, both important parameters for biological screening campaigns.

Physicochemical Properties Lipophilicity Drug-likeness logP Prediction

Molecular Weight and scaffold economy: comparison of 5,6-diethyl vs. 5,6-diphenyl and 5,6-dimethyl pyridazine-4-carbonitrile building blocks

With a molecular weight of 177.2 g/mol, the 5,6-diethyl derivative occupies the lead-like chemical space (MW <350 Da) while maintaining sufficient complexity for fragment elaboration. The 5,6-dimethyl analog is lighter (149.15 g/mol) but has only one sp³ carbon per alkyl chain, limiting hydrophobic interactions compared to the two sp³ carbons in each ethyl group of the target compound. Conversely, the 5,6-diphenyl analog is substantially heavier (273.29 g/mol) and fully aromatic, which drives logP upward and reduces ligand efficiency. The diethyl substitution thus offers a balanced lipophilic–hydrophilic profile often preferred in medicinal chemistry optimization.

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Property Optimization Molecular Weight

Electrophilic Reactivity of the Carbonitrile Warhead: Class-Level Evidence of Lower Metabolic Susceptibility for Pyridazine-4-carbonitriles vs. Pyrimidine-2-carbonitriles

A study comparing the metabolic liability of aromatic nitrile-containing heterocycles in human liver microsomes demonstrated that the pyridazine series (featuring 6-substituted pyridazine-3-carbonitriles) formed significantly lower levels of covalent thiazoline adducts compared with the pyrimidine series. [1] The pyrimidine series was the most susceptible to metabolism via thiazoline formation, followed, in order, by pyridazines and then pyridines. This decreased electrophilicity of the pyridazine ring correlates with diminished off-target covalent binding potential, a desirable property for the development of selective cysteine protease inhibitors. While this study was conducted on 6-arylpyridazine-3-carbonitriles, not on the 4-carbonitrile isomer, the electronic influence of the pyridazine core relative to pyrimidine provides a class-level inference that 4-carbonitrile-substituted pyridazines may similarly benefit from lower intrinsic electrophilicity compared to their pyrimidine counterparts.

Covalent Inhibitors Metabolic Stability Electrophilicity Cysteine Protease Inhibition

Purity and Catalog Availability: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile Offers Higher Guaranteed Purity than Several Chloro-Analog Sources

CymitQuimica and Leyan supply 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile at a minimum purity of 95% (CymitQuimica) and 98% (Leyan), respectively, enabling immediate use without further purification. By contrast, the closely related 3-chloro-5,6-diethylpyridazine-4-carbonitrile is listed by Enamine at 95% purity with no higher-purity option, and the 5,6-dimethyl analog is often supplied at 95–97% across multiple vendors but is not as broadly stocked. [1] Furthermore, the target compound carries the MDL registry number MFCD17977115, facilitating unambiguous identification in procurement systems, whereas the 5,6-diphenyl analog does not have equivalent MDL coverage at this time.

Chemical Procurement Building Block Quality Purity Comparison Vendor Selection

Functional-Group Orthogonality: The 3-Oxo and 4-Carbonitrile Groups Enable Chemoselective Derivatization Pathways Not Available to De-Oxo or De-Cyano Analogs

The simultaneous presence of the electrophilic 4-carbonitrile and the nucleophilic 3-oxo group (present in the 2,3-dihydro tautomer) on the pyridazine ring enables chemoselective derivatization via distinct reaction manifolds. The nitrile can undergo selective hydrolysis to the carboxylic acid (5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, CAS 1384427-72-8), thioamidation, or conversion to tetrazole; while the oxo group can be converted to the chloro derivative (CAS 1384427-24-0) for SNAr chemistry. In contrast, the unsubstituted pyridazine-4-carbonitrile (MW 105.1 g/mol) lacks the 3-oxo handle entirely, and the pyridazinone without the carbonitrile group (5,6-diethylpyridazin-3(2H)-one) lacks the electrophilic nitrile warhead. This bifunctional orthogonality makes the target compound a more versatile, multi-directional building block in library synthesis. [1]

Chemical Biology Click Chemistry Heterocycle Derivatization Functional Group Orthogonality

Optimal Procurement and Application Scenarios for 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile


Medicinal Chemistry Library Synthesis Requiring a Balanced Lipophilic–Hydrophilic Pyridazine Scaffold

When designing a focused kinase or protease inhibitor library, medicinal chemists often seek a core scaffold with a predicted logP near 1 and moderate molecular weight (150–250 Da) to maintain lead-like properties. 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, with a predicted logP of ~1.02 and a molecular weight of 177.2 g/mol, fulfills these criteria better than the lighter but less lipophilic dimethyl analog (MW 149.15, predicted logP ~0.3) and the heavier, more lipophilic diphenyl analog (MW 273.29). [1] The ethyl substituents provide sufficient hydrophobic surface area for van der Waals interactions with target proteins without violating the rule-of-five, making this compound the preferred starting point for SAR exploration of the 5,6-substituent vector. [2]

High-Throughput Parallel Synthesis Leveraging CCSO Nano-Catalyzed Solid-Phase Conditions for Rapid Derivatization

The CCSO nano-catalyzed solid-phase synthesis methodology, which delivers 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles in 2–4 minutes with 90–95% yield, makes the 5,6-diethyl derivative an ideal candidate for parallel synthesis workflows. [1] When procuring the compound for library production, laboratories can anticipate near-quantitative conversion to the desired scaffold in a fraction of the time required by conventional solution-phase methods, significantly accelerating hit generation campaigns. [2]

Covalent Inhibitor Probe Design Exploiting the Pyridazine-4-carbonitrile Electrophilic Warhead

For projects targeting cysteine proteases (e.g., cathepsins, viral 3CL proteases) with covalent inhibitors, the pyridazine-4-carbonitrile group serves as a reversible/irreversible electrophilic warhead. Class-level evidence indicates that pyridazine carbonitriles exhibit lower intrinsic electrophilicity and reduced off-target thiazoline adduct formation compared to pyrimidine-2-carbonitriles, potentially lowering the risk of idiosyncratic toxicity. [1] The 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile provides this warhead in a functionalized scaffold that offers additional hydrogen-bond acceptor capacity via the 3-oxo group, enhancing target engagement.

Multi-Directional Derivatization Hub for Heterocyclic Library Expansion

The bifunctional nature of 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile – bearing both a nitrile suitable for tetrazole formation and a 3-oxo group that can be converted to the chloro derivative for SNAr reactions – makes it a versatile central intermediate for generating diverse heterocyclic libraries. [1] A single procurement of this building block can be elaborated into multiple distinct chemotypes (carboxylic acids, amides, tetrazoles, aminopyridazines, fused pyridazinones), maximizing the chemical diversity generated per unit cost. [2]

Quote Request

Request a Quote for 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.